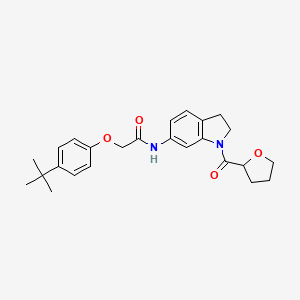

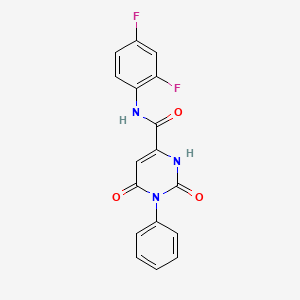

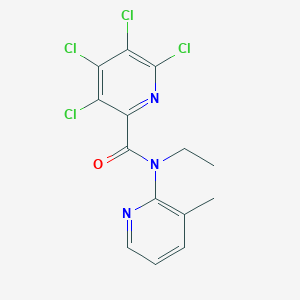

![molecular formula C12H9FN4 B2968582 2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine CAS No. 1335299-39-2](/img/structure/B2968582.png)

2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine” is a chemical compound with the CAS Number: 1335299-39-2 . It has a molecular weight of 228.23 and its IUPAC name is 2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-7-ylamine .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes “2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine”, has been a topic of research in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis

The InChI code for “2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine” is 1S/C12H9FN4/c13-9-3-1-8(2-4-9)10-7-17-6-5-11(14)16-12(17)15-10/h1-7H,(H2,14,15,16) . This indicates the presence of a fluorophenyl group attached to an imidazo[1,2-a]pyrimidin-7-ylamine core.Physical And Chemical Properties Analysis

“2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Imidazo[1,2-a]pyrimidines serve as valuable building blocks for drug discovery. Researchers have explored their potential as kinase inhibitors, antiviral agents, and anticancer drugs. The fluorine substitution in 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine could enhance its binding affinity to specific protein targets, making it a promising candidate for drug development .

Kinase Inhibition

Kinases play a crucial role in cell signaling pathways and are implicated in various diseases, including cancer. The compound’s imidazo[1,2-a]pyrimidine core may interact with kinases, inhibiting their activity. Investigating its selectivity and potency against specific kinases is essential .

Antiviral Agents

Given the global impact of viral infections, identifying novel antiviral compounds remains a priority. Researchers have explored imidazo[1,2-a]pyrimidines as potential antiviral agents. The compound’s structure could be optimized for activity against specific viruses .

Photophysical Properties

Imidazo[1,2-a]pyrimidines exhibit interesting photophysical properties, including fluorescence. Researchers have studied their use as fluorescent probes, sensors, and imaging agents. Investigating the fluorescence behavior of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine could reveal its potential in bioimaging applications .

Agrochemicals

Heterocyclic compounds often find applications in agriculture. Imidazo[1,2-a]pyrimidines have been explored as potential herbicides, fungicides, and insecticides. The compound’s unique structure may contribute to its efficacy in pest control .

Materials Science

Imidazo[1,2-a]pyrimidines can serve as building blocks for functional materials. Researchers have investigated their use in organic electronics, photovoltaics, and light-emitting devices. Understanding the electronic properties of 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine could inform material design .

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridine analogues, including “2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine”, have potential applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications . Future research could focus on the development of new imidazo[1,2-a]pyridine derivatives with enhanced activities and minimal toxicity .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)10-7-17-6-5-11(14)16-12(17)15-10/h1-7H,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHLOBWNOWKEOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=CC(=NC3=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

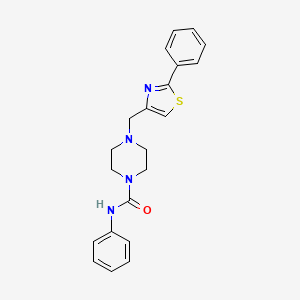

![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2968504.png)

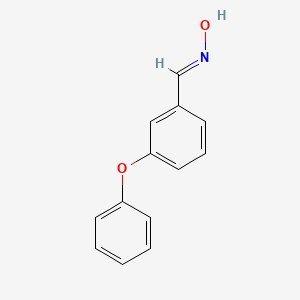

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2968513.png)

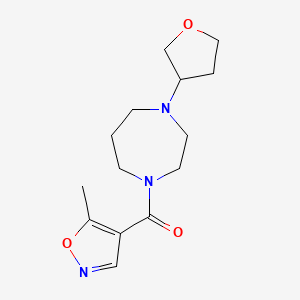

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2968514.png)

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2968516.png)